molecular formula C25H27N3O B2528953 3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 860787-78-6

3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

Cat. No.: B2528953
CAS No.: 860787-78-6
M. Wt: 385.511
InChI Key: SYMMJIGFCNDHIS-UHFFFAOYSA-N
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Description

3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is a useful research compound. Its molecular formula is C25H27N3O and its molecular weight is 385.511. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Research has delved into the synthesis and chemical reactions of compounds structurally related to "3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone", exploring their potential as building blocks for more complex molecules. For instance, studies on quaternary salts derived from similar structures have shown the possibility of synthesizing azolo[a]azepine and indolizine derivatives through reactions such as alkylation and heating in ethanol with potassium carbonate, demonstrating the versatility of these compounds in generating novel heterocyclic structures (Potikha, Turelik, & Kovtunenko, 2012).

Material Science and Molecular Electronics

Some derivatives of benzimidazole, closely related to the compound , have been investigated for their stable radical properties and hydrogen bonding capabilities, suggesting their use in molecular magnetic materials. These radicals exhibit significant stability, retaining their color for weeks in the solid state under specific conditions, which opens up possibilities for their application in molecular electronics and as components in molecular magnetic materials (Xie & Lahti, 1999).

Catalysis

Research into the development of catalysts has also made use of related benzimidazole compounds. For example, the preparation of Co nanocomposite based on a poly(benzimidazole-amide) matrix has been studied, revealing that such materials can act as catalysts in oxidation reactions. This highlights the potential of these compounds in catalytic processes, particularly in the conversion of ethyl benzene to acetophenone, showcasing their effectiveness and the role of benzimidazole moieties in facilitating metal complexation and catalytic activity (Abdolmaleki & Molavian, 2015).

Hydrogen Bonding and Magnetic Materials

The role of hydrogen bonds in benzimidazole-based organic magnetic materials has been extensively studied, with certain benzimidazole derivatives forming dimeric pairs through N−H hydrogen bond donors and N−O acceptors. This arrangement has been shown to influence the magnetic behavior of these materials, suggesting the potential use of such compounds in designing new magnetic materials with specific properties (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence. Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities , suggesting that it may influence pathways related to these biological processes.

Pharmacokinetics

For instance, its relatively low molecular weight may facilitate absorption and distribution, while its polarity may affect its solubility and thus its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. Given the lack of specific target information, it’s difficult to predict the exact molecular and cellular effects. Compounds with similar structures have shown a range of biological activities, suggesting that it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s structure and thus its ability to interact with its targets. Additionally, the presence of other molecules may either facilitate or hinder its interactions with its targets .

Safety and Hazards

The safety and hazards associated with a compound relate to its potential risks in handling and use. Unfortunately, the specific safety and hazard information for this compound is not provided in the searched resources .

Future Directions

The future directions for research and development involving this compound are not clearly mentioned in the searched resources .

Properties

IUPAC Name

3-[1-[(4-tert-butylphenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-16-13-21-22(14-17(16)2)28(23(27-21)20-7-6-12-26-24(20)29)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMJIGFCNDHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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